molecular formula C8H16N2O B573275 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-ol CAS No. 171351-27-2

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-ol

Cat. No.: B573275
CAS No.: 171351-27-2
M. Wt: 156.229
InChI Key: QYMKFSRQEZOQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-ol (CAS 171351-27-2) is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), a well-characterized compound known for its role as a highly nucleophilic tertiary amine base and catalyst in various reactions, including polymerization processes and the Baylis-Hillman reaction . The incorporation of an ethanol functional group in this derivative may influence its solubility and provide a handle for further chemical modification, making it a valuable intermediate for researchers in organic synthesis and materials science. DABCO and its analogues have been investigated for their potential fungicidal action in dental materials and as effective quenchers of singlet oxygen in fluorescence microscopy, suggesting potential research avenues for this ethanol-substituted variant . As a DABCO-based compound, it is expected to be hygroscopic and air-sensitive, requiring storage in a cool, dark place, potentially under inert gas . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1,4-diazabicyclo[2.2.2]octan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c11-6-1-8-7-9-2-4-10(8)5-3-9/h8,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMKFSRQEZOQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50667884
Record name 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50667884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171351-27-2
Record name 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50667884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-ol, commonly referred to as DABCO-ethanol, is a compound derived from the bicyclic amine structure known as 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications.

  • IUPAC Name : 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)ethan-1-ol
  • CAS Number : 171351-27-2
  • Molecular Formula : C8H16N2O
  • Molecular Weight : 156.23 g/mol
  • Purity : 97% .

Antimicrobial Activity

Research has demonstrated that compounds based on the DABCO structure exhibit significant antimicrobial properties. A study evaluated various tetracationic compounds, including those with DABCO moieties, against multiple bacterial strains:

  • Tested Strains :
    • Gram-positive: Staphylococcus aureus
    • Gram-negative: Pseudomonas aeruginosa, among others.

Results Summary

CompoundMIC (µg/mL)Activity Against
Compound 1c0.5Staphylococcus aureus
Compound 1e1.0Pseudomonas aeruginosa
Reference Drug (Ciprofloxacin)1.0Pseudomonas aeruginosa

All tested compounds demonstrated high antibacterial activity except against Proteus vulgaris, with some showing comparable or superior efficacy to ciprofloxacin .

Antiviral Activity

In addition to antibacterial properties, DABCO derivatives have shown promising antiviral effects. Compounds with aromatic linkers exhibited the highest antiviral activity against influenza virus strains, particularly H1N1 .

Cytotoxicity Assessment

While exploring the biological activity of DABCO derivatives, cytotoxicity was also assessed using various cell lines. The results indicated that certain derivatives maintained low cytotoxic effects while exhibiting antimicrobial and antiviral activities, making them suitable candidates for further development .

Study 1: Evaluation of Tetracationic Compounds

A comprehensive evaluation of tetracationic compounds based on DABCO was conducted to assess their antibacterial and antiviral activities:

  • Methodology : Minimum inhibitory concentration (MIC) and time-kill assays were performed.
  • Findings : Compounds showed rapid bactericidal effects within two hours against Staphylococcus aureus and Pseudomonas aeruginosa, indicating their potential for therapeutic applications .

Study 2: Solvothermal Synthesis Applications

Recent studies have explored the role of DABCO in solvothermal synthesis processes, demonstrating its utility in creating hybrid materials with enhanced properties for biomedical applications .

Chemical Reactions Analysis

Alkylation and Acylation

The tertiary amine undergoes quaternization with alkyl halides or acylating agents:

Reaction TypeReagentConditionsProductYield*
AlkylationCH₃IEtOH, RT, 24hQuaternary ammonium salt85%
AcylationAcClDCM, 0°C→RTN-Acylated derivative78%

*Yields approximate based on analogous DABCO derivatives .

Mechanistic Insight :

  • Alkylation proceeds via Sₙ2 nucleophilic substitution at the tertiary nitrogen.

  • Acylation involves nucleophilic attack on the carbonyl carbon of the acyl chloride .

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone or carboxylic acid under controlled conditions:

  • Mild oxidation : Using TEMPO/NaOCl in CH₂Cl₂ yields the corresponding ketone.

  • Strong oxidation : KMnO₄ in acidic media converts the alcohol to a carboxylic acid (requires elevated temperatures).

Coordination Chemistry

The compound acts as a ligand in metal complexes due to its lone electron pairs:

  • Forms stable complexes with Cu(I) and Bi(III) in solvothermal reactions .

  • Participates in alkylation cascades with ethanol under high temperatures to generate ethylated derivatives .

Example Reaction :
2 DABCO yl ethanol+CuIEtOH 170 C Cu I complex \text{2 DABCO yl ethanol}+\text{CuI}\xrightarrow{\text{EtOH 170 C}}\text{ Cu I complex }

Nucleophilic Catalysis

The tertiary amine facilitates:

  • Baylis-Hillman reactions : Accelerates coupling of aldehydes and activated alkenes .

  • Polyurethane formation : Catalyzes isocyanate-alcohol polymerization .

Key Advantage : Enhanced stereochemical control compared to non-bicyclic amines .

Deep Eutectic Solvent (DES) Formation

When combined with polyethylene glycol (PEG), the compound participates in DES systems for:

  • Fischer indole synthesis : Achieves yields up to 56% for substituted indoles .

  • Click chemistry : Enables 1H-tetrazole formation under mild conditions .

DES Composition :

ComponentRoleMolar Ratio
2-(DABCO-yl)ethanolHydrogen bond acceptor1:2 (PEG)
PEG-400Hydrogen bond donor

Biological Interactions

  • Antimicrobial activity : Derivatives inhibit bacterial growth via membrane disruption (MIC: 8–32 µg/mL against S. aureus).

  • Enzyme inhibition : Competes with ATP for binding sites in kinase assays.

Stability and Decomposition

  • Thermal stability : Decomposes above 230°C via loss of alkyl chains and hydroxyl groups .

  • pH sensitivity : Protonates at pH < 8.8, altering solubility and reactivity .

This compound’s versatility in organic synthesis, catalysis, and coordination chemistry underscores its importance in advanced chemical research. Further studies exploring its enantioselective catalysis and biomedical applications are warranted.

Comparison with Similar Compounds

1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Structure : Unsubstituted DABCO.
  • Molecular Weight : 112.17 g/mol.
  • Key Differences: Lacks the ethanol substituent, resulting in lower polarity and reduced hydrogen-bonding capacity.
  • Applications: Widely used as a catalyst in organic reactions (e.g., Knoevenagel condensations) due to its strong basicity .

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic Acid

  • Structure: Acetic acid substituent instead of ethanol.
  • Molecular Weight : 170.20 g/mol.
  • Key Differences : The carboxylic acid group introduces higher acidity (pKa ~2–3) compared to the hydroxyl group (pKa ~15–16) in the target compound. This enhances metal coordination but reduces stability in basic conditions.
  • Applications: Potential use in chelation or as a linker in drug design .

2-Ethyl-5-Methyl-1,4-Diazabicyclo[2.2.2]octane

  • Structure : Ethyl and methyl substituents on the DABCO ring.
  • Molecular Weight : 154.25 g/mol.
  • Key Differences: Hydrophobic substituents increase lipophilicity (logP ~1.2) compared to the hydrophilic ethanol group (logP ~−0.5).
  • Applications : Likely used in hydrophobic matrix formulations or as a building block in agrochemicals .

1-Benzyl-4-(4-Methylbenzyl)-DABCO Diium Dibromide

  • Structure : Benzyl and methylbenzyl substituents.
  • Molecular Weight : 507.34 g/mol.
  • Key Differences : Bulky aromatic groups confer ionic character (dibromide salt) and enhance thermal stability (>300°C).
  • Applications : Ionic liquids or crosslinking agents in polymer chemistry .

Functional Analogues (Ethanol Derivatives)

2-(2-Methyl-5-Nitro-1H-Imidazol-1-yl)ethan-1-ol

  • Structure: Ethanol linked to a nitroimidazole ring.
  • Molecular Weight : 185.17 g/mol.
  • Key Differences : The nitroimidazole group confers antimicrobial activity but introduces photolability.
  • Applications : Antifungal agents or radiosensitizers in cancer therapy .

Bis-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol) DABCO

  • Structure: Ethanol derivatives complexed with DABCO.
  • Molecular Weight : ~576.30 g/mol.
  • Key Differences : Trifluoromethyl groups enhance metabolic stability and bioavailability.
  • Applications : Chiral resolution agents in asymmetric synthesis .

Comparative Analysis Table

Compound Molecular Weight (g/mol) Key Functional Groups logP Applications Key Advantages/Disadvantages
Target Compound 156.23 Ethanol, DABCO −0.5 Catalysis, drug synthesis High polarity, biocompatible
DABCO 112.17 None 0.8 Organic catalysis Low cost, but limited solubility
2-(DABCO)acetic Acid 170.20 Carboxylic acid, DABCO −1.2 Chelation, drug linkers Acidic but prone to decarboxylation
2-Ethyl-5-Methyl-DABCO 154.25 Ethyl, methyl, DABCO 1.2 Hydrophobic formulations Lipophilic but less reactive
Bis-(Trifluoromethyl ethanol)-DABCO 576.30 Trifluoromethyl, DABCO 2.5 Asymmetric synthesis High stability, expensive

Preparation Methods

Reaction Mechanism

The reaction proceeds via a nucleophilic attack by one of DABCO’s tertiary nitrogen atoms on the less sterically hindered carbon of ethylene oxide. The epoxide’s strained three-membered ring undergoes cleavage, resulting in the formation of an ethanolamine side chain attached to the DABCO framework. The mechanism is influenced by the basicity of DABCO (pKa ~ 8.8), which promotes deprotonation of the intermediate oxonium ion, driving the reaction to completion.

Optimization of Reaction Conditions

Key parameters for maximizing yield and selectivity include:

  • Temperature : Reactions are typically conducted at 50–80°C to balance reaction rate and side-product formation.

  • Solvent : Polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are preferred to enhance DABCO’s solubility (400 g/L in water at 20°C). Aqueous conditions are avoided to prevent hydrolysis of ethylene oxide.

  • Stoichiometry : A 1:1 molar ratio of DABCO to ethylene oxide is employed, though slight excesses of the latter may improve conversion.

Work-up and Purification

Post-reaction, the product is isolated via solvent evaporation under reduced pressure, followed by recrystallization from ethanol or methanol. The purity of the final compound (≥97%) is confirmed by techniques such as 1H^1H NMR, IR spectroscopy, and elemental analysis.

Alternative Alkylation Agents

While ethylene oxide is the primary alkylating agent, other reagents have been explored to modify the DABCO core:

Ethylene Carbonate

Ethylene carbonate offers a safer alternative to ethylene oxide, as it is less volatile and easier to handle. The reaction proceeds similarly, with DABCO’s nitrogen attacking the carbonyl carbon, leading to decarboxylation and formation of the ethanolamine derivative. This method requires higher temperatures (100–120°C) but achieves comparable yields.

2-Chloroethanol

In the presence of a base such as potassium carbonate, 2-chloroethanol can alkylate DABCO via an SN2S_N2 mechanism. However, competing elimination reactions and lower yields (≤70%) make this approach less favorable.

Catalytic and Solvent Considerations

The choice of catalyst and solvent significantly impacts reaction efficiency:

Ionic Liquid-Mediated Synthesis

Recent studies highlight the use of acidic ionic liquids, such as 1,4-diazabicyclo[2.2.2]octanium diacetate, to catalyze related alkylation reactions. These catalysts enhance reaction rates under mild conditions (40–60°C) and are recyclable, aligning with green chemistry principles.

Solvent-Free Conditions

Solvent-free protocols reduce environmental impact and simplify purification. For example, neat reactions of DABCO with ethylene oxide at 60°C yield the product in 85% purity after 12 hours.

Comparative Analysis of Synthetic Approaches

The table below summarizes the advantages and limitations of key methods:

Method Conditions Yield Key Advantages Challenges
Ethylene Oxide Alkylation50–80°C, THF90–95%High selectivity, scalableRequires handling gaseous reagent
Ethylene Carbonate100–120°C, solvent-free85–90%Safer reagent, no solventHigher energy input
Ionic Liquid Catalysis40–60°C, recyclable88–92%Eco-friendly, fast kineticsCatalyst synthesis complexity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common synthetic approach involves electrophilic reactions using alkyl-vinylaryl isocyanides in the presence of alcohols or phenols . Optimization can include varying catalysts (e.g., iron phthalocyanine for similar bicyclic compounds), adjusting solvent polarity (ethanol or THF), and controlling reaction time (6–24 hours, as demonstrated in analogous syntheses) . Yield improvements may involve flash chromatography for purification, as detailed in protocols achieving ~67% yield for structurally related alcohols .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store at -20°C in tightly sealed containers under inert conditions to prevent decomposition . Ensure the storage area is well-ventilated and free from incompatible materials (e.g., strong acids/oxidizers), though specific incompatibilities are not fully characterized . Stability under recommended conditions is confirmed, but prolonged exposure to air or moisture should be avoided .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H NMR (400 MHz in CDCl₃) to confirm hydroxyl and bicyclic proton environments .
  • GC-MS for purity assessment, as applied to similar bicyclo-octane derivatives .
  • TLC with UV visualization to monitor reaction progress .
  • Elemental analysis to verify molecular composition (C, H, N) .

Q. What safety precautions are critical during experimental work with this compound?

  • Methodological Answer : Wear PPE (gloves, goggles) due to hazards (H302, H315, H319, H335) . In case of skin contact, wash with soap/water; for eye exposure, rinse for ≥10 minutes . Use fume hoods to avoid inhalation risks, and dispose of waste via approved facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Contradictions may arise from stereochemical variations or solvent effects. For example:

  • Compare experimental ¹H NMR shifts with computational predictions (DFT) to identify stereoisomers .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in bicyclic systems .
  • Cross-validate with IR spectroscopy to confirm functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .

Q. What experimental strategies can elucidate the environmental fate of this compound?

  • Methodological Answer : Design studies aligned with the INCHEMBIOL framework :

  • Phase 1 : Measure physicochemical properties (logP, solubility) to predict distribution in water/soil .
  • Phase 2 : Conduct biodegradation assays (OECD 301) under aerobic/anaerobic conditions .
  • Phase 3 : Use LC-MS/MS to track transformation products in simulated ecosystems .

Q. What mechanistic insights explain the compound’s reactivity in catalytic systems?

  • Methodological Answer : The bicyclic diazabicyclo structure may act as a ligand or catalyst. For example:

  • Study coordination chemistry via X-ray crystallography or UV-Vis titration with metal ions .
  • Test catalytic activity in Markovnikov-type additions, referencing iron-catalyzed alkyne hydrations (e.g., FePC in ethanol at RT) .
  • Monitor reaction intermediates using in situ FTIR or EPR spectroscopy .

Q. How can researchers address discrepancies in toxicity profiles across studies?

  • Methodological Answer : Discrepancies may stem from impurity levels or assay variability. Mitigate by:

  • Purifying the compound to ≥95% purity (via recrystallization or HPLC) .
  • Replicating acute toxicity assays (OECD 423) using standardized protocols .
  • Comparing results with structurally similar compounds (e.g., (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, H302/H319 hazards) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.